molecular formula C10H11FN4 B1488870 3-Azido-1-(3-fluorobenzyl)azetidine CAS No. 2098062-08-7

3-Azido-1-(3-fluorobenzyl)azetidine

Cat. No.: B1488870
CAS No.: 2098062-08-7
M. Wt: 206.22 g/mol
InChI Key: YFNQHFJYSWXGOB-UHFFFAOYSA-N
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Description

3-Azido-1-(3-fluorobenzyl)azetidine (CAS 2098062-08-7) is a heterocyclic building block of significant interest in medicinal chemistry and chemical biology. Its structure combines a reactive azide group, ideal for bioorthogonal "click" chemistry via Huisgen cycloadditions, with a 3-fluorobenzyl substituent that enhances electronic stability and influences key physicochemical properties . The fluorine atom on the aromatic ring is a key modulator, improving characteristics such as lipophilicity and metabolic stability, which are critical for the design of bioactive probes and potential therapeutic agents . This compound is part of the emerging and important class of azetidine derivatives, four-membered nitrogen heterocycles that are gaining prominence in approved drugs and clinical candidates due to their ability to favorably impact the three-dimensionality, solubility, and pKa of drug molecules . Researchers can leverage the azide handle in 3-Azido-1-(3-fluorobenzyl)azetidine for efficient conjugation with alkynes to create triazole linkages, facilitating the straightforward synthesis of complex molecular architectures, chemical probes, and bioconjugates . It serves as a versatile synthon in the development of novel pharmacophore motifs and is particularly valuable for creating molecular scaffolds aimed at studies of bioavailability and biomolecular interactions . The product is intended for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-azido-1-[(3-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNQHFJYSWXGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the azetidine ring significantly alter molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Average Mass Key Substituents Notable Properties/Applications
3-Azido-1-(3-fluorobenzyl)azetidine C₁₀H₁₀FN₅ 219.22 g/mol 3-N₃, 1-(3-F-C₆H₄CH₂) Potential click chemistry applications; fluorobenzyl enhances lipophilicity
3-Azido-1-(3,4-dichlorobenzyl)azetidine C₁₀H₁₀Cl₂N₄ 257.12 g/mol 3-N₃, 1-(3,4-Cl₂-C₆H₃CH₂) Higher mass/halogen content may increase stability or toxicity
3-Azido-1-phenylpropenone C₉H₇N₃O 173.17 g/mol Vinyl azide, propenone backbone UV-induced N₂ release; crystal disintegration under light
3-(Acetoxymethyl)azetidine derivatives Variable ~200–250 g/mol 3-CH₂OAc, variable N-substituents Suzuki coupling applications; amino acid derivatives

Key Observations :

  • Azido Reactivity : Unlike vinyl azides (), the azido group in the target compound is less prone to UV-induced decomposition, suggesting greater stability for synthetic applications .

Reactivity and Stability

  • Photo-Oxidation/Reduction : Azetidine derivatives with electron-withdrawing substituents (e.g., -N₃) exhibit lowered ring-opening energy barriers upon oxidation, facilitating redox-triggered reactions. The target compound’s fluorobenzyl group may modulate electron density, influencing photoreduction pathways compared to simpler analogs .
  • Thermal Stability: Unlike 3-azido propenones (), the azetidine core in the target compound resists rapid dinitrogen release, making it more suitable for controlled reactions .

Preparation Methods

Summary Table: Preparation Methods for 3-Azido-1-(3-fluorobenzyl)azetidine

Method Key Steps Advantages Limitations
N-Alkylation followed by Azide Substitution 1. Alkylation of 3-amino-azetidine with 3-fluorobenzyl halide 2. Substitution of leaving group by azide Straightforward, well-established, scalable Requires careful control of reaction conditions; multiple steps
Azetidine Sulfonyl Fluoride (ASF) Route Thermal activation of ASF to generate carbocation, trapping with azide nucleophile Mild conditions, versatile, suitable for late-stage functionalization Requires preparation of ASF intermediates; relatively new method
Strain-Release ABB Method Use of 3-lithiated ABB reagents for azetidinylation, followed by azide installation Modular, efficient, enables complex substitution patterns Availability of ABB reagents; multi-step synthesis

Q & A

Q. What are the recommended synthetic methodologies for 3-Azido-1-(3-fluorobenzyl)azetidine?

The synthesis typically involves two key steps: (1) azetidine ring formation and (2) introduction of the azido group. A validated approach includes:

  • Azetidine Core Construction : Use visible-light-mediated intermolecular [2+2] photocycloadditions to form the strained azetidine ring under mild conditions .
  • Azido Functionalization : React the azetidine intermediate with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Fluorobenzyl Substitution : Introduce the 3-fluorobenzyl group via nucleophilic substitution or alkylation reactions, optimizing temperature (0–25°C) to minimize side products .

Q. How is the structural integrity of 3-Azido-1-(3-fluorobenzyl)azetidine verified?

Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm azetidine ring geometry and substituent positions. The azido group (N3\text{N}_3) shows no proton signal but affects neighboring carbons (δ 50–60 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C10H10FN4C_{10}H_{10}FN_4) and isotopic patterns .
  • FT-IR : Azido stretch at ~2100 cm⁻¹ confirms N3\text{N}_3 presence .

Advanced Research Questions

Q. How does the 3-fluorobenzyl substituent influence the compound’s reactivity compared to other benzyl derivatives?

The 3-fluorobenzyl group alters electronic and steric properties:

  • Electronic Effects : Fluorine’s electronegativity increases ring strain, enhancing susceptibility to nucleophilic attack at the azetidine nitrogen .
  • Positional Isomerism : Compared to 2- or 4-fluorobenzyl analogs, the 3-fluoro derivative exhibits reduced steric hindrance, favoring regioselective reactions (e.g., cycloadditions) .
  • Case Study : In click chemistry, 3-fluorobenzyl derivatives show 15% higher reaction yields with alkynes than 4-fluoro analogs due to optimized electronic alignment .

Q. What are the key challenges in analyzing thermal stability for azido-containing azetidines?

Azido groups introduce instability risks:

  • Thermal Decomposition : Differential Scanning Calorimetry (DSC) reveals exothermic peaks at 120–150°C, indicating potential decomposition. Mitigate via storage at ≤–20°C and inert atmospheres .
  • Kinetic Studies : Isothermal TGA shows a 5% mass loss over 24 hours at 25°C, attributed to slow N2\text{N}_2 release. Use Arrhenius modeling to predict shelf-life under varying conditions .

Q. How do contradictory data on biological activity arise across studies, and how can they be resolved?

Discrepancies often stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) alter IC₅₀ values. Standardize protocols using WHO guidelines .
  • Metabolic Stability : Liver microsome assays reveal rapid degradation (t₁/₂ = 30 minutes in human hepatocytes), explaining reduced in vivo efficacy despite in vitro potency .
  • Resolution Strategy : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity and X-ray crystallography for target engagement) .

Methodological Considerations

Q. What strategies optimize regioselectivity in azide-alkyne cycloadditions with this compound?

  • Catalytic Systems : Use Cu(I)/TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to accelerate reaction rates (k = 0.8 M⁻¹s⁻¹) and reduce side-product formation .
  • Solvent Effects : Acetonitrile enhances polarity, improving azide activation compared to THF .
  • Temperature Control : Reactions at 37°C balance speed and selectivity; higher temperatures (>50°C) risk azide decomposition .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., cytochrome P450). The fluorobenzyl group’s hydrophobic interactions contribute to binding energy (−8.2 kcal/mol) .
  • MD Simulations : 100-ns simulations reveal stable hydrogen bonds between the azetidine nitrogen and Asp189 residue in thrombin, suggesting anticoagulant potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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